3-Chloro-4-methoxytoluene

Medicinal Chemistry Drug Design Physicochemical Properties

3-Chloro-4-methoxytoluene (CAS 22002-44-4), systematically named 2-chloro-1-methoxy-4-methylbenzene, is a chlorinated aromatic ether with the molecular formula C8H9ClO and a molecular weight of 156.61 g/mol. This compound features a unique substitution pattern on the benzene ring, with a chlorine atom at the ortho position relative to a methoxy group and a methyl group at the para position.

Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
CAS No. 22002-44-4
Cat. No. B1345679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methoxytoluene
CAS22002-44-4
Molecular FormulaC8H9ClO
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)Cl
InChIInChI=1S/C8H9ClO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3
InChIKeyVUZBRBKYGIQXMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-methoxytoluene (CAS 22002-44-4) Procurement & Chemical Identity Overview


3-Chloro-4-methoxytoluene (CAS 22002-44-4), systematically named 2-chloro-1-methoxy-4-methylbenzene, is a chlorinated aromatic ether with the molecular formula C8H9ClO and a molecular weight of 156.61 g/mol [1]. This compound features a unique substitution pattern on the benzene ring, with a chlorine atom at the ortho position relative to a methoxy group and a methyl group at the para position . It is characterized by a density of 1.105±0.06 g/cm³ at 20 °C, a boiling point of 213-215 °C at 760 Torr, and low aqueous solubility (0.39 g/L at 25 °C) . Commercially available in purities ranging from 95% to 98% as determined by HPLC and GC , 3-chloro-4-methoxytoluene serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, pharmaceutical intermediate preparation, and targeted protein degradation (TPD) applications [2].

3-Chloro-4-methoxytoluene (CAS 22002-44-4): Why In-Class Substitution Is Not Advisable


The specific substitution pattern of 3-chloro-4-methoxytoluene—chlorine ortho to methoxy and methyl para to methoxy—creates a unique electronic and steric environment that cannot be replicated by its regioisomers or non-chlorinated analogs . This precise arrangement dictates reactivity in cross-coupling reactions and influences the physicochemical properties essential for pharmaceutical and agrochemical applications . For instance, the presence of the chlorine atom significantly alters the compound's lipophilicity (LogP ~3.14) compared to its non-chlorinated counterpart 4-methoxytoluene (LogP ~2.66), impacting membrane permeability and bioavailability in drug design [1]. Furthermore, the commercial availability of high-purity material with validated analytical data (NMR, HPLC, GC) ensures reproducibility in multi-step syntheses, a critical factor for procurement decisions in both academic and industrial settings .

3-Chloro-4-methoxytoluene (CAS 22002-44-4): Quantifiable Differentiation Evidence for Scientific Procurement


Enhanced Lipophilicity (LogP) Relative to Non-Chlorinated Analogs

3-Chloro-4-methoxytoluene exhibits a significantly higher lipophilicity compared to its non-chlorinated counterpart, 4-methoxytoluene. The calculated LogP for 3-chloro-4-methoxytoluene is 3.14 [1], while 4-methoxytoluene has a LogP of 2.66 [2]. This difference of +0.48 log units translates to approximately a three-fold increase in partition coefficient, which can directly influence a compound's ability to cross biological membranes and its overall bioavailability profile in drug development .

Medicinal Chemistry Drug Design Physicochemical Properties

Altered Boiling Point and Density Versus Non-Chlorinated Analog

The introduction of a chlorine atom into the aromatic ring significantly alters the physical properties of 3-chloro-4-methoxytoluene compared to its non-chlorinated analog, 4-methoxytoluene. 3-Chloro-4-methoxytoluene has a boiling point of 213-215 °C at 760 Torr and a density of 1.105 g/cm³ at 20 °C . In contrast, 4-methoxytoluene boils at 175-176 °C [1] and has a density of 0.969 g/cm³ [2]. These differences—a boiling point elevation of ~39 °C and a density increase of 0.136 g/cm³—are substantial and directly impact isolation and purification strategies in industrial processes.

Process Chemistry Purification Physical Properties

Reduced Aqueous Solubility Due to Chlorine Substitution

The chloro substituent in 3-chloro-4-methoxytoluene dramatically reduces its aqueous solubility. The calculated solubility is 0.39 g/L at 25 °C . While direct experimental solubility data for the non-chlorinated 4-methoxytoluene is limited, it is generally recognized to be more soluble due to the absence of the hydrophobic chlorine atom . This class-level inference suggests that 3-chloro-4-methoxytoluene is more hydrophobic, which is a critical parameter for applications requiring partitioning into organic phases or lipid bilayers [1].

Formulation Science Environmental Fate ADME

Validated High Purity for Reliable Synthetic Outcomes

Commercially sourced 3-chloro-4-methoxytoluene is available with rigorously validated purity specifications, a critical factor for ensuring reproducible research and industrial processes. Suppliers provide material with purity ≥98% as determined by HPLC and GC, with batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data . This level of analytical characterization is not universally guaranteed for all regioisomers or less common analogs, providing a distinct advantage for procurement decisions where synthetic reliability is paramount .

Analytical Chemistry Quality Control Reproducibility

3-Chloro-4-methoxytoluene (CAS 22002-44-4): Optimal Application Scenarios Based on Differentiated Properties


Suzuki-Miyaura Cross-Coupling for Biaryl Pharmaceutical Intermediates

The ortho-chloro substituent in 3-chloro-4-methoxytoluene makes it a suitable electrophilic partner in Suzuki-Miyaura coupling reactions, enabling the construction of complex biaryl structures prevalent in pharmaceuticals. Its enhanced lipophilicity (LogP 3.14) relative to non-chlorinated analogs [1] can be leveraged to improve the drug-like properties of the final coupled products, particularly for CNS-targeted therapeutics where higher LogP values are often desirable for crossing the blood-brain barrier .

Targeted Protein Degradation (TPD) Building Block

3-Chloro-4-methoxytoluene is explicitly categorized as a 'Protein Degrader Building Block' [1], indicating its utility in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and molecular glues. The unique substitution pattern provides a handle for further functionalization to attach E3 ligase ligands and target protein binders. The availability of high-purity material with validated analytical data is essential for the multi-step synthesis of these complex heterobifunctional molecules, where impurities can significantly impact biological assay outcomes.

Agrochemical Intermediate Requiring Specific Physicochemical Profile

The compound's reduced aqueous solubility (0.39 g/L) and increased boiling point (213-215 °C) compared to non-chlorinated analogs [1] make it a valuable intermediate for agrochemicals where environmental persistence and controlled release are important parameters. Its lipophilic nature facilitates formulation into emulsifiable concentrates and its stability under various conditions is suitable for large-scale industrial synthesis of herbicides and pesticides [2].

Medicinal Chemistry SAR Studies on Halogenated Aromatics

In structure-activity relationship (SAR) campaigns, 3-chloro-4-methoxytoluene serves as a key comparator to explore the impact of chlorine substitution on biological activity. By comparing its LogP (3.14) and other physicochemical properties with those of its non-chlorinated counterpart 4-methoxytoluene (LogP 2.66) [1], medicinal chemists can deconvolute the contributions of lipophilicity versus specific halogen bonding interactions to target binding and cellular efficacy, guiding the optimization of lead compounds .

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